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Abstract

This technical guide provides a detailed overview of the expected spectral characteristics of 2-
Fluoro-3-(methoxycarbonyl)phenylboronic acid (CAS: 1315476-07-3), a key building block
in organic synthesis and pharmaceutical development. Due to the limited availability of
published, experimentally verified spectra for this specific compound, this document presents
predicted data based on the analysis of structurally similar molecules. It includes expected
guantitative data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and
Mass Spectrometry (MS), presented in tabular format for clarity. Furthermore, this guide
outlines standardized experimental protocols for acquiring such data, offering a foundational
methodology for researchers. A logical workflow for the spectral characterization of chemical
compounds is also provided in a visual diagram.

Introduction

2-Fluoro-3-(methoxycarbonyl)phenylboronic acid is an organic compound featuring a
fluorinated phenyl ring functionalized with both a boronic acid and a methoxycarbonyl group.[1]
[2] Its molecular formula is CsHsBFOa4, and it has a molecular weight of 197.96 g/mol .[1][2]
Such structures are of significant interest in medicinal chemistry and materials science, often
serving as critical intermediates in Suzuki-Miyaura cross-coupling reactions to form complex
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molecular architectures. Accurate spectral characterization is paramount for verifying the
identity, purity, and structure of this reagent before its use in further synthetic steps.

This document serves as a reference guide to the anticipated spectral data for this compound.
While direct experimental data is not widely published, the predictions herein are derived from
established principles of spectroscopy and data from analogous compounds.

Predicted Spectral Data

The following tables summarize the expected spectral data for 2-Fluoro-3-
(methoxycarbonyl)phenylboronic acid. These values are predictive and should be confirmed
by experimental analysis.

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for elucidating the
carbon-hydrogen framework of a molecule. For this compound, tH, 13C, 1°F, and 1B NMR are
all highly informative.

Table 1: Predicted *H and 3C NMR Data (Solvent: DMSO-de)
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Predicted Chemical Predicted .

Nucleus . o Assignment
Shift (6, ppm) Multiplicity

H ~8.2-8.0 Singlet (broad) B(OH )2

H ~7.8-7.6 Multiplet Ar-H

H ~7.5-7.3 Multiplet Ar-H

H ~7.3-7.1 Multiplet Ar-H

H ~3.9 Singlet OCHs

13C ~165 Singlet C=0
~160 (d, XJCF = 250

13C Doublet C-F
Hz)

13C ~135-120 Multiplets Ar-CH

13C ~120 (d, 2JCF) Doublet Ar-C
Not observed or very

13C - C-B
broad

13C ~52 Singlet OCHs

Note: The signal for the carbon atom attached to boron (C-B) is often broadened to the point of

being unobservable due to the quadrupolar relaxation of the boron nucleus.

Table 2: Predicted °F and 1B NMR Data
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Predicted Chemical Reference Expected
Nucleus . "
Shift (8, ppm) Standard Characteristics
A single resonance,
potentially showing
19F ~-110 to -120 CFCls _ _
coupling to adjacent
protons.
A single, broad signal
=] ~ 281033 BFs-OEt2 characteristic of a

trigonal boronic acid.

Infrared (IR) Spectroscopy Data

IR spectroscopy identifies the functional groups present in a molecule based on the absorption
of infrared radiation, which induces molecular vibrations.

Table 3: Predicted IR Absorption Bands

Wavenumber . . . .
(cm-?) Vibration Type Functional Group Intensity
3500-3200 O-H Stretch B(OH)2 Broad, Strong
~3000 C-H Stretch Aromatic & Methyl Medium
1730-1715 C=0 Stretch Ester Strong
1600-1450 C=C Stretch Aromatic Ring Medium-Strong
1380-1310 B-O Stretch Boronic Acid Strong
1250-1200 C-O Stretch Ester Strong
1100-1050 C-F Stretch Aryl Fluoride Strong

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, confirming the molecular weight.
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Table 4: Predicted Mass Spectrometry Data

Predicted [M+H]* Predicted [M-H]~

Technique lonization Mode

(m/z) (m/z)
Electrospray (ESI-MS)  Positive 199.06
Electrospray (ESI-MS)  Negative - 197.04

Note: The exact mass is 198.0527. The values above reflect the expected observation for the
most abundant isotopes.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. These
should be adapted based on the specific instrumentation available.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Fluoro-3-
(methoxycarbonyl)phenylboronic acid in ~0.6 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, CDCIs, or Methanol-da4) in a standard 5 mm NMR tube.

¢ Instrumentation: Utilize a multinuclear NMR spectrometer operating at a field strength of 300
MHz or higher.

e 1H NMR Acquisition: Acquire the spectrum with a 45° pulse angle and a relaxation delay of 1-
2 seconds. Use the residual solvent peak as the internal reference.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
longer acquisition time and a larger number of scans will be necessary due to the lower
natural abundance of 13C.

e 19F NMR Acquisition: Acquire the spectrum using a dedicated fluorine probe or a broadband
probe tuned to the 1°F frequency. Use an external reference standard like CFCls.[3]

o 1B NMR Acquisition: Acquire the spectrum using a broadband probe tuned to the B
frequency. Use an external reference like BFs-OEt2.[4]
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction.

IR Spectroscopy

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal
of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the
sample and the crystal by applying pressure with the built-in clamp.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the
sample spectrum over a range of 4000-400 cm~1. Typically, 16 to 32 scans are co-added to
improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample
spectrum by the instrument software to yield the final transmittance or absorbance spectrum.

Mass Spectrometry

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable
solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid
(for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to
promote ionization.

Instrumentation: Use a mass spectrometer equipped with an Electrospray lonization (ESI)
source. This can be a standalone instrument or coupled with a liquid chromatography system
(LC-MS).

Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-
10 puL/min). Acquire spectra in both positive and negative ion modes over a relevant m/z
range (e.g., 50-500 amu).

Data Analysis: Identify the molecular ion peak ([M+H]* or [M-H]~) and compare its m/z value
with the calculated molecular weight of the compound.

Workflow for Spectral Characterization
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The following diagram illustrates a standard workflow for the complete spectral characterization
and structure confirmation of a synthetic chemical compound like 2-Fluoro-3-
(methoxycarbonyl)phenylboronic acid.
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Workflow for Compound Spectral Characterization
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Caption: Workflow for Compound Spectral Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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